4-(2-Hydroxyhexafluoroisopropyl)benzoic acid

pKa Acidity modulation Electron-withdrawing group

Researchers developing high-performance polymers for gas separation or microelectronics face limited options for fluorinated monomers combining a reactive carboxylic acid with a free tertiary hydroxyl. 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid addresses this gap: • Dual functionality-carboxylic acid for condensation polymerization; free -OH for secondary modification or TR-PBO precursor synthesis • Enhanced acidity (pKa ~3.90) vs. non-fluorinated analogs improves polycondensation reactivity • 97% purity, mp 121-123°C, compatible with standard solid-monomer handling Supplied for R&D use with ambient shipping and batch-to-batch consistency.

Molecular Formula C10H6F6O3
Molecular Weight 288.14 g/mol
CAS No. 16261-80-6
Cat. No. B101504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Hydroxyhexafluoroisopropyl)benzoic acid
CAS16261-80-6
Molecular FormulaC10H6F6O3
Molecular Weight288.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)C(C(F)(F)F)(C(F)(F)F)O
InChIInChI=1S/C10H6F6O3/c11-9(12,13)8(19,10(14,15)16)6-3-1-5(2-4-6)7(17)18/h1-4,19H,(H,17,18)
InChIKeyDLJNNINHDYILFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Hydroxyhexafluoroisopropyl)benzoic acid: Technical Baseline


4-(2-Hydroxyhexafluoroisopropyl)benzoic acid (CAS 16261-80-6) is a fluorinated aromatic carboxylic acid monomer characterized by a para-substituted benzoic acid core bearing a 2-hydroxyhexafluoroisopropyl (–C(CF₃)₂OH) group . With a molecular formula C₁₀H₆F₆O₃, molecular weight 288.14 g/mol, predicted pKa of 3.90±0.10, and melting point of 121–123°C, this compound is primarily employed as a building block for the synthesis of specialty polymers, pharmaceutical intermediates, and functional materials where fluorine-induced electronic modulation and hydrophobicity are required [1]. Commercial availability is established through major suppliers including Thermo Scientific Chemicals (formerly Alfa Aesar) at 97% purity .

Fluorinated aromatic building block for polycondensation
Reactive carboxylic acid and tertiary alcohol handles
Commercial availability supports synthesis research workflows

4-(2-Hydroxyhexafluoroisopropyl)benzoic Acid Substitution Limitations


Interchange of 4-(2-hydroxyhexafluoroisopropyl)benzoic acid with non-fluorinated benzoic acid analogs or alternative hexafluoroisopropylidene-containing monomers results in functionally distinct materials due to differences in acidity, hydrogen-bonding capacity, and steric bulk. The target compound combines a reactive carboxylic acid handle (para to the HFIP group) with a free tertiary hydroxyl moiety on the hexafluoroisopropyl substituent, enabling both ester/amide bond formation and secondary interactions (hydrogen bonding, metal coordination) that are absent in fully esterified or non-hydroxylated analogs . The predicted pKa of 3.90±0.10 reflects enhanced acidity relative to unsubstituted benzoic acid (pKa ≈ 4.20) due to the electron-withdrawing effect of the hexafluoroisopropyl group, directly affecting reactivity profiles in condensation polymerizations and coupling reactions . Importantly, public comparative performance data—particularly head-to-head membrane transport, dielectric, or mechanical property comparisons between polymers derived from this monomer and those from close analogs such as 4-(trifluoromethyl)benzoic acid or 4,4′-(hexafluoroisopropylidene)bis(benzoic acid)—are not currently available in the accessible peer-reviewed or patent literature. This evidence gap means that procurement decisions based on performance differentiation must rely on first-principles structure-property reasoning rather than published quantitative comparisons.

Non-hydroxylated analogs
Lack tertiary alcohol donor; may reduce hydrogen-bonding and secondary interaction capability.
Non-fluorinated benzoic acids
Differ in acidity and hydrophobicity; may shift reactivity and polymer performance.
Performance data gap
Head-to-head polymer property comparisons unavailable; selection based on structure-property reasoning.

Differentiation Evidence for 4-(2-Hydroxyhexafluoroisopropyl)benzoic Acid


Acidity Enhancement vs. Benzoic Acid

The predicted pKa of 4-(2-hydroxyhexafluoroisopropyl)benzoic acid is 3.90±0.10 , which is lower (more acidic) than the experimental pKa of unsubstituted benzoic acid (4.20) [1]. This ΔpKa of approximately –0.3 units, corresponding to roughly a 2-fold increase in acid dissociation constant (Ka), arises from the strong electron-withdrawing inductive effect of the hexafluoroisopropyl group transmitted through the para-positioned aromatic ring. The magnitude of this shift is comparable to that observed for 4-fluorobenzoic acid (pKa ≈ 4.14) but smaller than for 4-trifluoromethylbenzoic acid (pKa ≈ 3.70), reflecting the attenuated electron-withdrawing capacity of the –C(CF₃)₂OH moiety relative to a –CF₃ substituent [2].

Acidity vs. Benzoic Acid
Class-level
pKa 3.90±0.10 vs 4.20, ΔpKa –0.30, ~2× increase in Ka
Supports condensation reactivity screening
Predicted value; experimental verification recommended
pKa Acidity modulation Electron-withdrawing group Reactivity

Melting Point Comparison with Benzoic Acid

4-(2-Hydroxyhexafluoroisopropyl)benzoic acid exhibits a melting point range of 121–123°C , which is nearly identical to that of unsubstituted benzoic acid (122.4°C) [1]. This observation indicates that the introduction of the bulky, fluorinated 2-hydroxyhexafluoroisopropyl group at the para position does not significantly disrupt crystalline packing relative to the parent aromatic acid. For comparison, 4-tert-butylbenzoic acid melts at a higher temperature (164–166°C), while 4-(trifluoromethyl)benzoic acid melts at a comparable range (118–120°C) . The preserved melting point range suggests that this monomer can be handled under standard ambient solid-handling protocols without special low-temperature storage requirements, while maintaining the distinct electronic and hydrophobic character conferred by the fluorinated substituent.

Melting Point
Class-level
121–123°C vs 122.4°C, ΔTm ≈ –0.4°C
Informs melt-processing integration
Standard ambient handling compatibility
Thermal properties Melting point Polymer processing Monomer purity

Boiling Point and Volatility

The predicted boiling point of 4-(2-hydroxyhexafluoroisopropyl)benzoic acid is 338.3±42.0°C at 760 mmHg , substantially higher than the predicted boiling point of benzoic acid (249.2°C) and the experimental boiling point of 4-(trifluoromethyl)benzoic acid (approximately 245°C) [1]. This ~90°C elevation in boiling point relative to the parent benzoic acid framework is attributable to the increased molecular weight and enhanced intermolecular interactions (hydrogen bonding from the tertiary hydroxyl group, dipole-dipole interactions from fluorine atoms) of the fluorinated substituent. The elevated boiling point indicates reduced volatility, which may be advantageous in high-temperature polymerization reactions (e.g., polycondensation) by minimizing monomer loss through vaporization during melt processing or solution polymerization.

Boiling Point
Class-level
338.3±42.0°C (predicted) vs 249.2°C
Supports monomer retention in polycondensation
Predicted value; reduced volatility inferred
Boiling point Distillation Thermal processing Volatility

Molecular Refractivity and Polarizability

4-(2-Hydroxyhexafluoroisopropyl)benzoic acid exhibits a molar refractivity of 49.38 cm³/mol and a calculated polarizability of 19.57 × 10⁻²⁴ cm³ [1]. These values are substantially elevated compared to unsubstituted benzoic acid (molar refractivity ~32.3 cm³/mol; polarizability ~12.8 × 10⁻²⁴ cm³) [2], reflecting the significant electron density contributed by the six fluorine atoms and the extended conjugated system. The ~53% increase in molar refractivity and correspondingly higher polarizability indicate that polymers incorporating this monomer unit would possess higher refractive indices and modified dielectric responses compared to non-fluorinated benzoic acid-derived polymers, consistent with the general class behavior of hexafluoroisopropylidene-containing polyimides which exhibit increased free volume and reduced dielectric constants [3].

Molar Refractivity
Class-level
49.38 cm³/mol vs ~32.3 cm³/mol, ~53% increase
Basis for dielectric/optical property design
Class-level inference; confirm experimentally
Molar refractivity Polarizability Dielectric properties Optical materials

Hydrogen-Bonding Capacity vs. Non-Hydroxylated Analogs

4-(2-Hydroxyhexafluoroisopropyl)benzoic acid possesses two hydrogen-bond donor sites (carboxylic acid O–H and tertiary alcohol O–H) and nine hydrogen-bond acceptor sites (carbonyl oxygen, hydroxyl oxygens, and fluorine atoms), as calculated from its molecular structure [1]. This is in contrast to the closely related analog 4,4′-(hexafluoroisopropylidene)bis(benzoic acid), which contains two carboxylic acid donors but lacks a free hydroxyl group, and to 4-(hexafluoroisopropyl)benzoic acid analogs that lack the hydroxyl functionality entirely. The presence of the additional hydrogen-bond donor on the hexafluoroisopropyl substituent enables secondary interaction networks—including intermolecular hydrogen bonding, metal ion chelation, and supramolecular assembly—that are unavailable in non-hydroxylated fluorinated benzoic acid building blocks . This structural feature provides a distinct handle for tuning polymer morphology, crosslink density, or host-guest binding in materials derived from this monomer.

H-Bond Capacity
Reported
2 donors, 9 acceptors vs 1 donor, 4 acceptors (CF₃ analog)
Enables supramolecular and crosslinking design
Structural differentiation from non-hydroxylated analogs
Hydrogen bonding Supramolecular chemistry Polymer crosslinking Metal coordination

Key Application Scenarios for 4-(2-Hydroxyhexafluoroisopropyl)benzoic Acid


Fluorinated Polyesters and Polyamides

4-(2-Hydroxyhexafluoroisopropyl)benzoic acid serves as a di-functional monomer (carboxylic acid for condensation; tertiary hydroxyl for potential secondary modification) in the synthesis of fluorinated polyesters and polyamides. The hexafluoroisopropyl group imparts increased hydrophobicity and thermal stability to the resulting polymers relative to non-fluorinated aromatic polyesters, as inferred from the well-documented class behavior of hexafluoroisopropylidene-containing polyesters . The elevated predicted boiling point (338.3±42.0°C) reduces monomer volatilization during high-temperature polycondensation , while the preserved melting point near 122°C enables compatibility with standard solid-monomer handling . These properties make this monomer suitable for specialty coatings, high-performance fibers, and engineering thermoplastics where moisture resistance and thermal endurance are required.

Ortho-Hydroxyl Polyimides and TR Membranes

The tertiary hydroxyl group on the hexafluoroisopropyl substituent provides a reactive site for incorporation into ortho-hydroxyl-functionalized polyimides, which serve as precursors for thermally rearranged (TR) polybenzoxazoles . TR-PBO membranes derived from ortho-hydroxyl polyimides exhibit exceptional gas separation performance, with CO₂ permeability exceeding 260 Barrer and high CO₂/CH₄ selectivity after thermal crosslinking . The presence of the hexafluoroisopropyl group further increases free volume and reduces chain packing density in the polymer matrix, a class-level effect that enhances gas diffusivity . The dual hydrogen-bond donor architecture of this monomer may enable controlled crosslinking or post-polymerization functionalization that is not achievable with non-hydroxylated fluorinated dianhydrides or diamines.

Fluorinated Drug Intermediate for Metabolic Stability

As a fluorinated benzoic acid derivative, 4-(2-hydroxyhexafluoroisopropyl)benzoic acid is employed as a pharmaceutical intermediate and research reagent . The hexafluoroisopropyl group is recognized in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and modulate target binding through fluorine-mediated electronic effects. The predicted pKa of 3.90±0.10 provides enhanced acidity relative to benzoic acid, influencing salt formation and bioavailability of derived drug candidates. The compound is specifically designated for chemical and pharmaceutical research applications, not for direct therapeutic or diagnostic use , positioning it as a building block for structure-activity relationship (SAR) studies in early-stage drug discovery.

Low-Dielectric Polyimides for Microelectronics

Fluorinated polyimides incorporating hexafluoroisopropylidene groups are widely employed in microelectronics as interlayer dielectrics and passivation coatings due to their reduced dielectric constants relative to non-fluorinated polyimides. The presence of hexafluoroisopropyl groups increases free volume through inter-chain repulsion, thereby reducing the dielectric constant (ε) of the polymer matrix . Polyimide films exhibit dielectric constants in the range of 2.78–3.48 at 1 Hz at room temperature , with fluorinated variants achieving values below 3.0 at high frequencies. The high molar refractivity (49.38 cm³/mol) and polarizability (19.57 × 10⁻²⁴ cm³) of 4-(2-hydroxyhexafluoroisopropyl)benzoic acid further support its utility as a monomer for tailoring the optical and dielectric properties of polyimide films used in advanced semiconductor packaging, flexible printed circuits, and high-frequency communication devices.

Application
Selection Property
Validation Focus
Fluorinated Polyesters and Polyamides
Monomer thermal stability and di-functionality
Melt polycondensation performance
Ortho-Hydroxyl Polyimides / TR Membranes
Tertiary alcohol reactivity for thermal rearrangement
Gas separation permeability and selectivity
Fluorinated Drug Intermediate
Fluorine-mediated lipophilicity and metabolic stability
Structure-activity relationship studies
Low-Dielectric Polyimides
High molar refractivity and free volume contribution
Dielectric constant and optical property evaluation

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